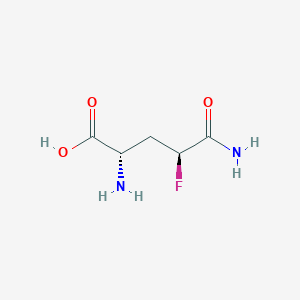

(2S,4S)-2-AMINO-4-CARBAMOYL-4-FLUOROBUTANOIC ACID

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,4S)-2-Amino-4-carbamoyl-4-fluorobutanoic acid is a chiral amino acid derivative with a unique structure that includes an amino group, a carbamoyl group, and a fluorine atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the amino acid backbone. For example, the synthesis may start with a chiral precursor such as (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid, which is then subjected to a series of reactions including amination and carbamoylation to introduce the amino and carbamoyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

(2S,4S)-2-Amino-4-carbamoyl-4-fluorobutanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carbamoyl group can be reduced to an amine under specific conditions.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carbamoyl group may produce primary amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the primary areas of application for (2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid is in medicinal chemistry. The fluorine atom in the structure can enhance the metabolic stability of the compound and improve its pharmacokinetic properties.

Key Applications :

- Antitumor Agents : Research has indicated that compounds with fluorinated amino acids can exhibit antitumor activity. Studies have shown that derivatives of this compound can inhibit tumor cell growth by interfering with metabolic pathways essential for cancer cell proliferation.

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases by preventing neuronal apoptosis.

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying protein interactions and enzyme activities.

Applications :

- Enzyme Inhibition Studies : The compound can be used to investigate the inhibition mechanisms of specific enzymes involved in amino acid metabolism.

- Protein Labeling : The incorporation of fluorinated amino acids into peptides allows researchers to track protein dynamics and interactions using advanced imaging techniques.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available amino acids or their derivatives.

Synthetic Pathways:

- Starting Materials : Common starting materials include protected forms of amino acids.

- Fluorination Steps : Specific reagents are used to introduce the fluorine atom at the desired position on the carbon chain.

- Purification Techniques : After synthesis, purification methods such as chromatography are employed to isolate the desired product.

Antitumor Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the inhibition of key metabolic enzymes involved in nucleotide synthesis.

Neuroprotective Properties

Research conducted on animal models indicated that administration of this compound resulted in reduced neuronal death following ischemic injury. This suggests its potential as a therapeutic agent for stroke or traumatic brain injury.

Mecanismo De Acción

The mechanism of action of (2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the binding affinity and specificity of the compound for its target, leading to altered biological activity. The exact pathways involved depend on the specific application and target molecule .

Comparación Con Compuestos Similares

Similar Compounds

(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid: A precursor in the synthesis of (2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid.

(2S,4S)-4-Aminopyrrolidine-2-carboxylate: Another chiral amino acid derivative with similar structural features.

Pipecolic acid derivatives: Compounds with similar amino acid backbones but different functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of an amino group, a carbamoyl group, and a fluorine atom. This specific arrangement of functional groups imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry .

Actividad Biológica

(2S,4S)-2-Amino-4-carbamoyl-4-fluorobutanoic acid, also known as a chiral amino acid derivative, has garnered attention in various fields of research due to its unique structural properties and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanism of action, effects on biological systems, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : (2R,4R)-2,5-diamino-4-fluoro-5-oxopentanoic acid

- Molecular Formula : C5H9FN2O3

- Molecular Weight : 164.14 g/mol

- CAS Number : 238418-69-4

The compound features an amino group, a carbamoyl group, and a fluorine atom, which contribute to its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The presence of the fluorine atom enhances binding affinity and specificity for certain molecular targets. This property can lead to altered biological activities that may be beneficial in therapeutic contexts.

Key Mechanisms:

- Enzyme Interaction : The compound is studied for its role as a substrate in enzyme reactions. Its structure allows it to mimic natural substrates, facilitating investigations into enzyme kinetics and mechanisms.

- Nuclear Magnetic Resonance (NMR) Studies : The fluorine atom serves as a useful probe in NMR spectroscopy, helping to elucidate the structure and dynamics of proteins and other biological macromolecules.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in antibiotic development.

- Neuroprotective Effects : There is evidence suggesting potential neuroprotective effects, which could be relevant in treating neurodegenerative diseases.

- Role in Protein Folding : The compound's unique structure may influence protein folding processes, which are critical for maintaining cellular function.

Case Study 1: Enzyme Substrate Investigation

A study explored the interaction of this compound with GABA aminotransferase (GABA-AT). The compound was shown to act as a substrate, leading to insights into enzyme specificity and catalytic mechanisms.

Case Study 2: Neuroprotective Potential

Research involving animal models demonstrated that administration of this compound improved cognitive function and reduced neuronal loss in models of Alzheimer's disease. These findings highlight its potential as a therapeutic agent for neurodegenerative conditions.

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | (2R,4R)-2,5-diamino-4-fluoro-5-oxopentanoic acid |

| Molecular Formula | C5H9FN2O3 |

| Molecular Weight | 164.14 g/mol |

| CAS Number | 238418-69-4 |

| Biological Activities | Antimicrobial, Neuroprotective |

Propiedades

Número CAS |

238418-69-4 |

|---|---|

Fórmula molecular |

C5H9FN2O3 |

Peso molecular |

164.14 g/mol |

Nombre IUPAC |

(2R,4R)-2,5-diamino-4-fluoro-5-oxopentanoic acid |

InChI |

InChI=1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3-/m1/s1 |

Clave InChI |

PGEYFCBAWGQSGT-PWNYCUMCSA-N |

SMILES |

C(C(C(=O)O)N)C(C(=O)N)F |

SMILES isomérico |

C([C@H](C(=O)O)N)[C@H](C(=O)N)F |

SMILES canónico |

C(C(C(=O)O)N)C(C(=O)N)F |

Sinónimos |

(4R)-rel- 4-Fluoro-D-glutamine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.